Ethyl-2,2,2-d3-malonic Acid
Overview
Description
Ethyl-2,2,2-d3-malonic Acid is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in research and industrial applications due to its unique properties and stability. The presence of deuterium makes it particularly useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2,2,2-d3-malonic Acid typically involves the deuteration of ethyl malonic acid. This can be achieved through the following steps:
Deuteration of Ethyl Malonic Acid: Ethyl malonic acid is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ethyl malonic acid are subjected to deuteration using deuterium oxide and a suitable catalyst.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl-2,2,2-d3-malonic Acid undergoes several types of chemical reactions, including:
Acid-Base Reactions: The compound can participate in acid-base reactions, where it can act as an acid and donate a proton (deuteron) to a base.
Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce carbon dioxide and a deuterated derivative.
Common Reagents and Conditions:
Acid-Base Reactions: Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Nucleophilic Substitution: Typical nucleophiles include alkyl halides and amines.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.
Major Products:
Deuterated Carboxylic Acids: Resulting from ester hydrolysis.
Deuterated Derivatives: Formed through decarboxylation and nucleophilic substitution reactions.
Scientific Research Applications
Ethyl-2,2,2-d3-malonic Acid has a wide range of applications in scientific research, including:
Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms to trace the movement of atoms.
NMR Spectroscopy: The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of compounds.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Biological Studies: Used to investigate enzyme mechanisms and metabolic processes in biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves several key steps:
Deprotonation: The compound can be deprotonated to form an enolate, which is a reactive intermediate.
Nucleophilic Attack: The enolate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to form a carboxylic acid, which can then undergo decarboxylation to yield a deuterated derivative.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and functions.
Metabolic Pathways: Used to trace the flow of carbon atoms in metabolic pathways, helping to elucidate complex biochemical processes.
Comparison with Similar Compounds
Ethyl-2,2,2-d3-malonic Acid can be compared with other similar compounds, such as:
Methyl-d3-malonic Acid: Similar in structure but with a methyl group instead of an ethyl group. Used in similar applications for isotopic labeling and NMR spectroscopy.
Ethylmalonic Acid: Lacks deuterium atoms and is used in different contexts, such as in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique and valuable for isotopic labeling studies.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability and different reactivity compared to their non-deuterated counterparts.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
2-(2,2,2-trideuterioethyl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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